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Compound of Interest

Compound Name: 2,6-Dimethylocta-2,5,7-trien-4-one

Cat. No.: B1141765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and

Applied Chemistry (IUPAC) nomenclature for the isomers of ocimenone, a naturally occurring

monoterpene ketone. A clear understanding of systematic nomenclature is critical for

unambiguous communication in research, development, and regulatory contexts. This

document will detail the structural features of ocimenone isomers and systematically apply

IUPAC rules to derive their definitive names.

Introduction to Ocimenone
Ocimenone is an acyclic monoterpenoid ketone with the molecular formula C₁₀H₁₄O. It is a

constituent of the essential oils of several plant species, including Tagetes minuta and Lippia

javanica. The core structure of ocimenone features an eight-carbon chain (octane) with multiple

double bonds and a ketone functional group. The presence of a specific carbon-carbon double

bond allows for geometric isomerism, leading to two primary stereoisomers: (E)-ocimenone and

(Z)-ocimenone. These isomers are often referred to by their common names, trans-ocimenone

and cis-ocimenone, or as tagetenone isomers.

Core Structure and Functional Groups
To determine the IUPAC name, we must first identify the principal functional group and the

parent hydrocarbon chain.
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Principal Functional Group: The ketone group (-C=O) is the highest-priority functional group

in the molecule, and its position will determine the suffix of the name and the numbering of

the carbon chain.

Parent Chain: The longest continuous carbon chain that contains the principal functional

group and the maximum number of double bonds must be identified. In ocimenone, this is an

eight-carbon chain.

Substituents and Unsaturation: The parent chain is modified by methyl (CH₃) groups and

three carbon-carbon double bonds (-C=C-).

Systematic IUPAC Nomenclature
The systematic name is derived by following a set of established IUPAC rules. The process for

naming the ocimenone isomers is as follows:

Identify the Parent Chain: The longest carbon chain containing the ketone and the maximum

number of double bonds is an eight-carbon chain. Therefore, the root name is based on

"octa".

Identify the Principal Functional Group: The ketone is the principal functional group. The

suffix for a ketone is "-one".

Number the Parent Chain: The chain is numbered to give the ketone carbonyl carbon the

lowest possible locant (position number). Numbering from right to left gives the carbonyl

carbon position 4. Numbering from left to right would give it position 5. Therefore, the chain is

numbered from right to left, and the ketone is at position 4.

Identify and Number the Double Bonds: There are three double bonds in the molecule, so

the infix will be "-trien-". Their positions are determined by the lower-numbered carbon of

each double bond. They are located at positions 2, 5, and 7. The name thus includes "octa-

2,5,7-trien-4-one".

Identify and Number the Substituents: There are two methyl groups attached to the parent

chain at positions 2 and 6. This is indicated by the prefix "2,6-dimethyl".
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Determine the Stereochemistry: The double bond at position 5 can exist in two different

geometric configurations, leading to E/Z isomerism.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the stereodescriptors 'E'

(entgegen, opposite) or 'Z' (zusammen, together).

At carbon 5, the substituent groups are a carbonyl group and the rest of the chain to the

right. At carbon 6, the groups are a methyl group and a vinyl group.

For (E)-ocimenone, the higher priority groups on each side of the C5=C6 double bond are

on opposite sides.

For (Z)-ocimenone, the higher priority groups on each side of the C5=C6 double bond are

on the same side.

Assemble the Full IUPAC Name: The stereodescriptor, in parentheses, is placed at the

beginning of the name.

Following these steps, the full IUPAC names for the ocimenone isomers are:

(5E)-2,6-dimethylocta-2,5,7-trien-4-one[1]

(5Z)-2,6-dimethylocta-2,5,7-trien-4-one[2][3]

Data Summary of Ocimenone Isomers
The quantitative and identifying data for the (E) and (Z) isomers of ocimenone are summarized

in the table below for easy comparison.
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Property (E)-Ocimenone (Z)-Ocimenone

IUPAC Name
(5E)-2,6-dimethylocta-2,5,7-

trien-4-one[1]

(5Z)-2,6-dimethylocta-2,5,7-

trien-4-one[3]

Synonyms
trans-Ocimenone, (E)-

Tagetenone[4][5]

cis-Ocimenone, (Z)-

Tagetenone[2][3][6]

Molecular Formula C₁₀H₁₄O[1] C₁₀H₁₄O[2][3]

Molecular Weight 150.22 g/mol [1][5] 150.22 g/mol [3]

CAS Number 33746-72-4[1][4] 33746-71-3[2][3][6]

Visualization of Isomeric Relationship
The following diagram illustrates the structural difference between the (E) and (Z) isomers of

ocimenone, which is centered around the configuration of the double bond at the C5 position.
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Start with Molecular Structure

1. Identify Longest Carbon Chain
(containing ketone & max double bonds)

2. Identify Principal Functional Group
(Ketone -> '-one')

3. Number Chain for Lowest
Ketone Locant (C4)

4. Locate and Name Double Bonds
(2,5,7-trien)

5. Locate and Name Substituents
(2,6-dimethyl)

6. Determine Stereochemistry
at C5=C6 (E or Z)

Assemble Name:
(5E)-2,6-dimethylocta-2,5,7-trien-4-one

  High priority groups
  are 'entgegen' (opposite)

Assemble Name:
(5Z)-2,6-dimethylocta-2,5,7-trien-4-one

  High priority groups
  are 'zusammen' (together)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1141765?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/trans-Ocimenone
https://webbook.nist.gov/cgi/formula?ID=C33746713&Units=SI&Type=KOVATS-RI-NON-POLAR-RAMP
https://pubchem.ncbi.nlm.nih.gov/compound/Z_-Tagetenone
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33746724
https://www.usbio.net/biochemicals/163999//data-sheet
https://webbook.nist.gov/cgi/cbook.cgi?ID=C33746713&Units=SI&Mask=25AF&Type=ALKANE-RI-POLAR-CUSTOM
https://www.benchchem.com/product/b1141765#iupac-nomenclature-for-ocimenone-isomers
https://www.benchchem.com/product/b1141765#iupac-nomenclature-for-ocimenone-isomers
https://www.benchchem.com/product/b1141765#iupac-nomenclature-for-ocimenone-isomers
https://www.benchchem.com/product/b1141765#iupac-nomenclature-for-ocimenone-isomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1141765?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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